molecular formula C21H44O2 B14083070 1,1-Dimethoxynonadecane CAS No. 100419-53-2

1,1-Dimethoxynonadecane

Cat. No.: B14083070
CAS No.: 100419-53-2
M. Wt: 328.6 g/mol
InChI Key: OEYYGIBIHQXPFR-UHFFFAOYSA-N
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Description

Nonadecane, 1,1-dimethoxy- is an organic compound with the molecular formula C21H44O2 It is a derivative of nonadecane, a long-chain alkane, where two methoxy groups are attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonadecane, 1,1-dimethoxy- typically involves the reaction of nonadecane with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with methanol to form the dimethoxy derivative. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of Nonadecane, 1,1-dimethoxy- follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters helps in achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Nonadecane, 1,1-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it back to nonadecane or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Nonadecane, partially reduced intermediates.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Nonadecane, 1,1-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Nonadecane, 1,1-dimethoxy- involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The long alkane chain can also affect the compound’s solubility and membrane permeability, impacting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nonadecane: The parent hydrocarbon, lacking the methoxy groups.

    Octadecane, 1,1-dimethoxy-: A similar compound with one less carbon in the alkane chain.

    Icosane, 1,1-dimethoxy-: A similar compound with one more carbon in the alkane chain.

Uniqueness

Nonadecane, 1,1-dimethoxy- is unique due to the presence of two methoxy groups, which significantly alter its chemical and physical properties compared to its parent hydrocarbon and other similar compounds

Properties

CAS No.

100419-53-2

Molecular Formula

C21H44O2

Molecular Weight

328.6 g/mol

IUPAC Name

1,1-dimethoxynonadecane

InChI

InChI=1S/C21H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22-2)23-3/h21H,4-20H2,1-3H3

InChI Key

OEYYGIBIHQXPFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(OC)OC

Origin of Product

United States

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